molecular formula C9H17NO5 B3246510 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid CAS No. 1785364-49-9

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid

Cat. No.: B3246510
CAS No.: 1785364-49-9
M. Wt: 219.23 g/mol
InChI Key: AESYYQZATCPWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid is a compound with the molecular formula C8H15NO5. It is a derivative of amino acids and is often used in organic synthesis due to its unique structural properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.

Mechanism of Action

Target of Action

The primary target of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .

Mode of Action

The compound, also known as a tert-butyloxycarbonyl (BOC) group , interacts with amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the addition of the BOC group to the amines, effectively protecting them during the synthesis process .

Biochemical Pathways

The BOC group plays a crucial role in the synthesis of complex organic compounds. It protects amines from unwanted reactions during the synthesis process . After the synthesis is complete, the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Result of Action

The primary result of the action of this compound is the protection of amines during organic synthesis . This protection allows for the successful synthesis of complex organic compounds without unwanted reactions involving the amines .

Action Environment

The action of this compound is influenced by several environmental factors. The addition of the BOC group to amines requires aqueous conditions and the presence of a base . The removal of the BOC group requires the presence of strong acids . Therefore, the compound’s action, efficacy, and stability are highly dependent on the specific conditions of the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.

    Oxidation and Reduction: Specific reagents depend on the desired transformation but may include common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can further react to form various derivatives.

Scientific Research Applications

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(tert-Butoxycarbonyl)amino]acetic acid
  • 2-[(tert-Butoxycarbonyl)amino]oxyacetic acid
  • 2-[(tert-Butoxycarbonyl)amino]pyridin-4-ylacetic acid

Uniqueness

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid is unique due to its specific structure, which combines the Boc protecting group with an aminooxy functionality. This combination allows for versatile applications in organic synthesis and biochemical research, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-8(2,3)14-7(13)10-15-9(4,5)6(11)12/h1-5H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESYYQZATCPWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid
Reactant of Route 3
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid
Reactant of Route 4
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid
Reactant of Route 5
Reactant of Route 5
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid
Reactant of Route 6
Reactant of Route 6
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.